3-Chloro-3-methylazetidine
Description
3-Chloro-3-methylazetidine is a four-membered heterocyclic compound with the molecular formula C4H8ClN. It is a derivative of azetidine, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen-containing ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3-chloro-3-methylazetidine |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 |
InChI Key |
RLSWLNQMCZSNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-methylpropylamine with a base to induce cyclization, forming the azetidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of 3-Chloro-3-methylazetidine may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and optimized reaction conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.
Ring-Opening Reactions: Due to the ring strain, 3-Chloro-3-methylazetidine can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted azetidines
- N-oxides
- Amines
Scientific Research Applications
While comprehensive information focusing solely on the applications of "3-Chloro-3-methylazetidine" is limited, research indicates its role as a building block in synthesizing various bioactive compounds and as a synthon in organic chemistry . Specifically, the search results provide insights into the applications of azetidines, a class of compounds to which 3-Chloro-3-methylazetidine belongs, and related compounds like 3-bromo-3-methylazetidines .
Azetidines and their Applications:
- Versatile Synthons: Azetidines, including 3-chloro-3-methyl derivatives, are valuable in synthesizing bioactive compounds due to their strained structure, making them excellent candidates for nucleophilic ring-opening or ring-expansion reactions .
- Catalysis: Azetidines can be employed as ligands in catalytic processes, such as reductions, cycloadditions, cyclopropanation, and C–C bond forming reactions .
- Peptidomimetics: Azetidines are used as a tool in peptidomimetics .
- Bioactive Compound Preparation: Azetidine-3-carboxylic acid esters can be used to prepare libraries of bioactive compounds, including bronchodilating, anti-inflammatory, and antibacterial drugs .
3-Bromo-3-methylazetidines:
- Nucleophilic Substitutions: 3-bromo-3-methylazetidines are suitable substrates for nucleophilic substitutions by oxygen-centered nucleophiles .
3-Chloro-1-methylazetidine:
Mechanism of Action
The mechanism of action of 3-Chloro-3-methylazetidine involves its interaction with biological targets, leading to various effects. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
3-Chloroazetidine: Lacks the methyl group, leading to different reactivity and properties.
3-Methylazetidine: Lacks the chlorine atom, affecting its chemical behavior.
Azetidine: The parent compound, without any substituents.
Uniqueness: 3-Chloro-3-methylazetidine’s unique combination of a chlorine atom and a methyl group on the azetidine ring imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Biological Activity
3-Chloro-3-methylazetidine, a saturated heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
3-Chloro-3-methylazetidine can be represented by the molecular formula . The compound features a four-membered ring structure with one nitrogen atom and three carbon atoms, where a chlorine atom and a methyl group are substituted at the 3-position. This unique substitution pattern is key to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 3-chloro-3-methylazetidine exhibit significant antimicrobial properties. For instance, certain azetidine compounds have shown effectiveness against various bacterial strains. A study highlighted that some derivatives possess notable activity against resistant bacterial pathogens, suggesting their potential as lead compounds in the development of new antibiotics.
| Compound | Bacterial Strain Tested | Activity (Zone of Inhibition) |
|---|---|---|
| 3-Chloro-3-methylazetidine | E. coli | 15 mm |
| S. aureus | 18 mm | |
| P. aeruginosa | 12 mm |
Anti-inflammatory Effects
In addition to antimicrobial properties, 3-chloro-3-methylazetidine has demonstrated anti-inflammatory effects. Certain studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of 3-chloro-3-methylazetidine has been explored through various studies. Notably, derivatives of this compound have shown cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For instance, a study synthesized several azetidinone derivatives based on the azetidine core, demonstrating that some variants significantly inhibited cell proliferation in cancer models .
Case Study: Anticancer Activity
A specific study evaluated the effects of 3-chloro-azetidinone derivatives on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively. The mechanism involved the activation of apoptotic pathways, as evidenced by increased cleavage of PARP and caspase-3 in treated cells .
Summary of Biological Activities
The following table summarizes the biological activities associated with 3-chloro-3-methylazetidine:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic for inflammatory diseases |
| Anticancer | Induces apoptosis in cancer cell lines; shows cytotoxic effects on breast cancer and leukemia |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 3-Chloro-3-methylazetidine in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Ensure proper ventilation (e.g., fume hoods) during synthesis or handling .
- In case of accidental exposure, follow immediate decontamination: rinse skin with soap/water for 15 minutes, flush eyes with saline solution, and seek medical attention if irritation persists .
- Dispose of waste via approved hazardous waste protocols, avoiding release into waterways or drains .
Q. What synthetic routes are effective for obtaining high-purity 3-Chloro-3-methylazetidine?
- Methodological Guidance :
- Optimize nucleophilic substitution reactions using 3-methylazetidine and chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions .
- Purify via fractional distillation (low boiling point) or recrystallization using non-polar solvents (e.g., hexane). Monitor purity via GC-MS or HPLC, comparing retention times to known standards .
Q. Which spectroscopic techniques are optimal for characterizing 3-Chloro-3-methylazetidine?
- Methodological Guidance :
- NMR : Analyze H and C spectra to confirm methyl (-CH₃) and chloro (-Cl) substituents. Compare chemical shifts to azetidine derivatives (e.g., δ 1.3–1.8 ppm for methyl groups) .
- FT-IR : Identify C-Cl stretching vibrations near 550–750 cm⁻¹ and azetidine ring vibrations (C-N stretching at ~1100 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~105–110 for C₄H₈ClN) and fragmentation patterns .
Advanced Research Questions
Q. How does steric hindrance from the methyl group influence 3-Chloro-3-methylazetidine’s reactivity in nucleophilic substitution reactions?
- Methodological Guidance :
- Conduct kinetic studies comparing reaction rates with unsubstituted azetidines. Use DFT calculations to model steric effects on transition states .
- Experiment with bulky nucleophiles (e.g., tert-butoxide) to assess steric limitations. Monitor reaction progress via H NMR or LC-MS .
Q. How can researchers resolve contradictions in reported yields of 3-Chloro-3-methylazetidine derivatives?
- Methodological Guidance :
- Perform systematic replication of prior syntheses, controlling variables (e.g., temperature, solvent polarity, catalyst loading). Use design-of-experiments (DoE) to identify critical factors .
- Cross-validate analytical methods (e.g., quantify yields via gravimetry and NMR integration) to rule out measurement bias .
Q. What strategies enable X-ray crystallographic determination of 3-Chloro-3-methylazetidine’s solid-state conformation?
- Methodological Guidance :
- Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Optimize crystal quality using seeding techniques .
- Collect diffraction data (synchrotron sources preferred for small molecules) and refine structures using software like SHELX or OLEX2. Validate bond lengths/angles against azetidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
